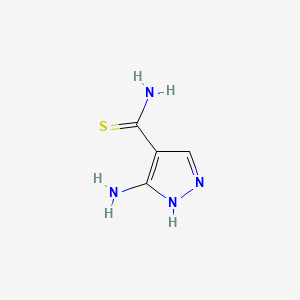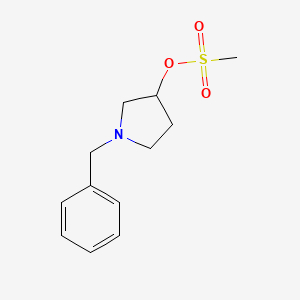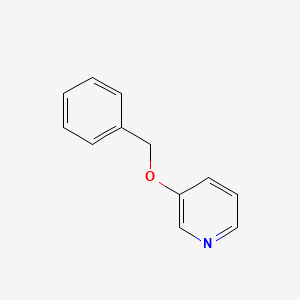
2-Acetoxycinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetoxycinnamic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a white to light yellow crystalline powder with a unique aroma . This compound is slightly soluble in water but freely soluble in organic solvents such as ethanol, ethyl ether, and methylene chloride . It is commonly used in the fragrance industry as a synthetic raw material for flavors .
准备方法
2-Acetoxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base . Another method includes the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine as bases, with N-methyl-2-pyrrolidinone (NMP) as the solvent at reflux temperatures (180-190°C) for 8-12 hours .
化学反应分析
2-Acetoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
科学研究应用
2-Acetoxycinnamic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-acetoxycinnamic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
相似化合物的比较
2-Acetoxycinnamic acid is similar to other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound with a similar structure but without the acetoxy group.
p-Coumaric acid: A hydroxylated derivative of cinnamic acid.
属性
CAS 编号 |
55620-18-3 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-[2-(2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)8-11-5-3-2-4-10(11)6-7-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI 键 |
GHVXLKRGQMGPQD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C=CC(=O)O |
手性 SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C(=O)O |
规范 SMILES |
CC(=O)CC1=CC=CC=C1C=CC(=O)O |
Key on ui other cas no. |
55620-18-3 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B1277454.png)

![2-Azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)








![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)

